molecular formula C13H15NO3 B7764549 ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate

ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate

Cat. No.: B7764549
M. Wt: 233.26 g/mol
InChI Key: JGLIIZKTFZSALR-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate is a chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. The compound features the 3,4-dihydroisoquinoline scaffold, a privileged structure prevalent in numerous bioactive molecules and natural products . This scaffold is recognized as a synthetically accessible and versatile building block for the discovery of novel pharmacologically active agents . Researchers utilize this and related derivatives as key intermediates in the synthesis of compound libraries for bioactivity screening against various therapeutic targets . The 3,4-dihydroisoquinoline core is a structure of significant interest in pharmaceutical chemistry, featuring in compounds evaluated for a range of activities, including central nervous system (CNS) modulation and antimicrobial applications . The ester functional group in its structure offers a handle for further synthetic modification, allowing for exploration of structure-activity relationships (SAR) and optimization of lead compounds . This product is intended for use in laboratory research solely by qualified professionals. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-17-13(16)12(15)14-8-7-10-5-3-4-6-11(10)9-14/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLIIZKTFZSALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Ethyl Chloroacetate

A common approach to synthesizing ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate involves the reaction of 3,4-dihydroisoquinoline derivatives with ethyl chloroacetate under basic conditions. This method parallels the synthesis of structurally related compounds, such as ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, where a mercaptoquinazolinone undergoes alkylation with ethyl chloroacetate in the presence of anhydrous potassium carbonate. For the target compound, the nitrogen atom in the dihydroisoquinoline acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate to form the desired ester linkage.

Reaction Conditions :

  • Base : Anhydrous K₂CO₃ or triethylamine

  • Solvent : Dry dimethylformamide (DMF) or dichloromethane (DCM)

  • Temperature : Reflux (80–100°C) for 4–6 hours

  • Yield : ~60–70% after recrystallization.

Mechanistic Insight :
The reaction proceeds via deprotonation of the dihydroisoquinoline’s NH group by the base, generating a nucleophilic amide ion. This ion displaces the chloride from ethyl chloroacetate, forming the N-alkylated product. The oxoacetate group is introduced intact, preserving the ester functionality.

Condensation with Oxoacetic Acid Derivatives

Direct Condensation Using Ethyl Oxalyl Chloride

An alternative route involves the condensation of 3,4-dihydroisoquinoline with ethyl oxalyl chloride. This method leverages the reactivity of oxalyl chloride to form an acylated intermediate, which subsequently undergoes intramolecular cyclization. A similar strategy has been employed in the synthesis of N-alkylated 3,4-dihydroisoquinolinones, where ethyl oxalyl chloride serves as both the acylating agent and ester precursor.

Reaction Conditions :

  • Reagents : Ethyl oxalyl chloride, triethylamine

  • Solvent : Dry tetrahydrofuran (THF) or DCM

  • Temperature : 0°C to room temperature, 2–4 hours

  • Yield : ~50–55% after column chromatography.

Key Observations :
The use of a mild base like triethylamine minimizes side reactions, while low temperatures prevent over-acylation. The oxo group in the final product arises from the oxalyl chloride moiety, ensuring regioselectivity.

Reductive Amination Approaches

Cyclization via Intramolecular Reductive Amination

A more recent methodology employs reductive amination to construct the dihydroisoquinoline ring while introducing the oxoacetate group. This approach, adapted from protocols for N-aryl-1,2,3,4-tetrahydroisoquinolines, involves the reaction of ortho-ethoxyvinyl benzylamines with triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA). While originally designed for tetrahydroisoquinolines, this method can be modified by substituting the ethoxyvinyl group with an oxoacetate ester.

Reaction Conditions :

  • Reducing Agent : Et₃SiH (2.5–10 equivalents)

  • Acid Catalyst : TFA (10–13 equivalents)

  • Solvent : Dry DCM

  • Temperature : 0°C to room temperature, 2.5–72 hours

  • Yield : 21–41% (dependent on substituents).

Challenges and Optimization :
The reaction’s efficiency depends on the electronic nature of the substituents. Electron-withdrawing groups on the aromatic ring enhance cyclization yields by stabilizing intermediates. However, prolonged reaction times or excess acid can lead to decomposition, necessitating precise stoichiometric control.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Conditions Yield Key Advantages Limitations
Nucleophilic SubstitutionK₂CO₃/DMF, reflux60–70%High yield, simple workupRequires anhydrous conditions
Direct CondensationEt₃N/THF, 0°C to rt50–55%Regioselective acylationModerate yield, column purification
Reductive AminationEt₃SiH/TFA/DCM, rt21–41%Compatible with diverse substituentsLow yield, sensitive to reaction time

Mechanistic and Spectroscopic Validation

Spectroscopic Characterization

Successful synthesis of this compound is confirmed through:

  • IR Spectroscopy : Strong absorptions at ~1730 cm⁻¹ (C=O ester) and ~1680 cm⁻¹ (C=O ketone).

  • ¹H NMR : Distinct signals for the ethyl group (δ 1.23 ppm, triplet; δ 4.15 ppm, quartet) and the dihydroisoquinoline protons (δ 7.48–8.09 ppm, aromatic multiplet).

X-ray Crystallography

While no crystal structure of the target compound is reported, analogous compounds like ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate exhibit dihedral angles of ~86° between aromatic rings, suggesting similar steric constraints in the dihydroisoquinoline derivative .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester undergoes acid- or base-catalyzed hydrolysis to yield 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid (CID 3818907) .

Experimental Conditions :

ReagentConditionsYieldSource
6 N HClReflux in EtOH, 1–4 h85–93%
10% NaOHReflux in MeOH, 30 min–4 h78–90%

Nucleophilic Substitution

The α-oxoacetate moiety participates in amide bond formation and alkylation :

  • Amidation : Treatment with SOCl₂ followed by NH₃/MeOH converts the ester to a primary amide .

  • Alkylation : Reactivity with amines (e.g., 1,2,3,4-tetrahydroisoquinoline) under basic conditions (Et₃N/DMF) yields N-alkylated derivatives .

Example Reaction :

text
Ethyl oxoacetate + 1,2,3,4-Tetrahydroisoquinoline → N-Alkylated product (e.g., compound 17 in [3]) Conditions: Et₃N, dry DMF, 90°C, 2–3 h Yield: 67–71%[3]

Intramolecular Cyclization

Under basic conditions (KOt-Bu/DMF), the compound undergoes radical-mediated cyclization to form fused isoquinolinones. A proposed mechanism involves:

  • Generation of a carbamoyl radical.

  • Hydrogen abstraction and radical addition to the carbonyl group.

  • Base-promoted dehydration to yield aromatic products .

Key Observations :

  • Stereoselectivity : Cyclization favors cis-isomers due to fused-ring constraints .

  • Dehydration : E2 elimination of cis-4-hydroxy intermediates proceeds efficiently (91–93% yield) .

Reduction Reactions

The α-oxo group is reducible to a hydroxyl or methylene group:

  • RANEY® Nickel Catalysis : Hydrogenation under H₂ atmosphere reduces the ketone to a secondary alcohol .

  • SnCl₂/EtOH : Selective reduction of nitro groups in polyfunctional derivatives without affecting the ester .

Representative Data :

SubstrateReagentProductYieldSource
Nitro-containing derivativeSnCl₂, EtOHAmino derivative82%

Stability and Handling

  • Storage : Stable at −20°C under inert gas .

  • Decomposition : Prolonged exposure to moisture or strong acids/bases leads to hydrolysis .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that derivatives of 3,4-dihydroisoquinoline compounds have shown promise as anticancer agents. For instance, a study highlighted the synthesis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives, which were screened for their activity against Pythium recalcitrans, demonstrating significant biological activity . Ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate may similarly possess anticancer properties due to its structural characteristics.

Neurological Disorders
Compounds related to this compound have been identified as positive allosteric modulators of the dopamine D1 receptor. This modulation is crucial for developing treatments for neurological disorders such as Parkinson's disease and schizophrenia. These compounds can potentially alleviate symptoms associated with cognitive impairment in these conditions .

Pharmacological Studies
The compound has been investigated for its role in pharmacological interventions targeting microRNAs involved in ovarian cancer pathogenesis. This suggests a broader application in cancer therapies beyond traditional approaches .

Antimicrobial Activity
The biological activity of this compound includes antimicrobial properties. Its derivatives have been studied for their effectiveness against various pathogens, indicating potential use in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. The presence of specific functional groups significantly influences the compound's efficacy against targeted diseases. For example, the C4-carboxyl group has been identified as essential for enhancing biological activity in related compounds .

Industrial and Synthetic Applications

Synthesis of Complex Molecules
this compound serves as a valuable building block in organic synthesis. Its derivatives can be utilized to create more complex molecular structures, facilitating the development of new materials or catalysts for industrial processes.

Case Studies and Research Findings

Study Focus Findings
Castagnoli–Cushman Reaction StudyAntimicrobial agentsSynthesis of derivatives showed significant activity against Pythium recalcitrans.
D1 Receptor ModulationNeurological DisordersCompounds exhibited potential in treating Parkinson's disease and schizophrenia.
MicroRNA InterventionOvarian CancerInvestigated the role of ethyl derivatives in modulating cancer pathways.

Mechanism of Action

The mechanism of action of ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Carboxylic Acid Analog
  • Compound: 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid (CAS 603097-44-5)
  • Key Differences :
    • The carboxylic acid group replaces the ethyl ester, increasing polarity and reducing lipophilicity.
    • Practical availability: The acid form is frequently out of stock commercially, whereas the ester derivatives are more accessible .
    • Reactivity: The acid is prone to decarboxylation under certain conditions, while the ester offers stability for further derivatization (e.g., amidation, hydrazide formation) .
Amide Derivatives
  • Example: N-Hydroxy-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
  • Synthesis: Derived from ethyl 2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetate via hydrazine hydrate reaction .
  • Applications : Amides are common in drug design due to improved metabolic stability compared to esters.
Sulfonyl and Sulfonamide Derivatives
  • Examples: 4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)aniline (CAS 7252-02-0) 3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid (CAS 327092-81-9)
  • Key Differences :
    • Sulfonyl groups introduce strong electron-withdrawing effects, altering electronic properties and binding affinities in receptor-ligand interactions .

Substituent Modifications on the Isoquinoline Core

Methoxy-Substituted Derivatives
  • Example: Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)
  • Key Differences: Methoxy groups enhance solubility in polar solvents and may influence pharmacokinetic properties .
Fluorinated Derivatives
  • Example: 3,3-Diethyl-5-(2-(7-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)dihydrofuran-2(3H)-one (9m)
  • Key Differences :
    • Fluorine atoms improve metabolic stability and modulate pKa values, enhancing bioavailability .

Physicochemical and Structural Comparisons

Property Ethyl Target Compound Carboxylic Acid Analog Amide Derivative
LogP ~2.5 (estimated) ~1.0 ~1.8
Solubility Low in water, high in DCM/EtOAc Moderate in polar solvents Moderate in DMSO
Hydrogen Bonding Acceptors: O ester; Donors: None Acceptors/Donors: COOH Acceptors: O amide; Donors: NH
Crystal Packing Stabilized by C–H···O interactions Stabilized by O–H···N bonds Layered structures via N–H···O

Biological Activity

Ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the isoquinoline core followed by functionalization at the 2-position. Various synthetic routes have been reported, emphasizing the need for efficient methodologies to produce this compound in high yields. For instance, N-alkylation and subsequent oxidation steps are commonly employed to achieve the desired structure, as demonstrated in multiple studies .

Anticancer Activity

The anticancer potential of isoquinoline derivatives has been widely documented. This compound is hypothesized to exhibit cytotoxic effects against various cancer cell lines. A notable study evaluated the activity of related compounds against ovarian cancer cells and demonstrated significant growth inhibition . The mechanisms involved often include induction of apoptosis and cell cycle arrest, suggesting that this compound could similarly affect tumor proliferation.

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of related compounds found that certain derivatives displayed a remarkable ability to disrupt bacterial membranes and inhibit growth at low concentrations. The study utilized a quantitative structure–activity relationship (QSAR) analysis to correlate structural features with biological activity, revealing critical insights into how modifications at specific positions influence potency .

Case Study: Anticancer Effects

In another study focusing on anticancer activity, researchers synthesized a series of isoquinoline derivatives and tested them against various cancer cell lines. The results indicated that modifications at the C-7 and C-8 positions significantly enhanced their anticancer properties. The most potent compounds induced apoptosis through mitochondrial pathways and showed promising results in vivo .

Data Tables

Activity Type Compound IC50/EC50 Mechanism
AntimicrobialThis compoundTBDEfflux pump inhibition
AnticancerRelated isoquinoline derivatives10 µM (SKOV-3 cells)Apoptosis induction via mitochondrial pathway

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